molecular formula C11H12ClNO3 B7557271 Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate

Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate

Cat. No. B7557271
M. Wt: 241.67 g/mol
InChI Key: DVCZAIDBPCRFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate, also known as MCA, is a chemical compound that has been studied for its potential use in scientific research. MCA is a member of the benzoate family of compounds, which have been shown to have a variety of biological activities. In

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate may be a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects
Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate has been shown to have a variety of biochemical and physiological effects. Studies have shown that Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate can inhibit the activity of enzymes involved in DNA synthesis and cell division, including thymidine kinase and DNA polymerase. Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In addition, Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have potent antitumor and anti-inflammatory activity. However, there are also limitations to the use of Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate in lab experiments. For example, Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate has been shown to be toxic to normal cells at high concentrations, which could limit its use in certain experiments. In addition, more research is needed to fully understand the mechanism of action of Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate, which could limit its potential applications.

Future Directions

There are several future directions for research on Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate. One area of research could focus on the development of new cancer therapies based on Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate. Another area of research could focus on the development of new anti-inflammatory therapies based on Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate. In addition, more research is needed to fully understand the mechanism of action of Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate, which could lead to the development of new drugs with even greater potency and specificity. Finally, more research is needed to fully understand the toxicity of Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate, which could help to determine its potential applications in various experimental settings.
Conclusion
Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate is a chemical compound that has been studied for its potential use in scientific research. Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate has been shown to have antitumor and anti-inflammatory activity, and it has potential applications in the development of new cancer therapies and anti-inflammatory drugs. However, more research is needed to fully understand the mechanism of action of Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate and its toxicity, which could help to determine its potential applications in various experimental settings.

Synthesis Methods

Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate can be synthesized using a variety of methods, including the reaction of 2-chloroacetyl chloride with 5-methylanthranilic acid in the presence of a base such as pyridine. This reaction produces Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate as a white crystalline solid with a melting point of 104-106°C. Other methods of synthesis have also been reported in the literature, including the reaction of 5-methylanthranilic acid with thionyl chloride followed by reaction with 2-chloroacetamide.

Scientific Research Applications

Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate has been studied for its potential use in scientific research, particularly in the area of cancer research. Studies have shown that Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate has antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7-3-4-9(13-10(14)6-12)8(5-7)11(15)16-2/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCZAIDBPCRFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate

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